molecular formula C7H7N3 B574150 4-Amino-5-methylnicotinonitrile CAS No. 183428-93-5

4-Amino-5-methylnicotinonitrile

Cat. No.: B574150
CAS No.: 183428-93-5
M. Wt: 133.154
InChI Key: WTDBDWKAHGBXJG-UHFFFAOYSA-N
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Description

4-Amino-5-methylnicotinonitrile is a pyridine derivative featuring a nitrile group at the 3-position, an amino group at the 4-position, and a methyl substituent at the 5-position. Pyridine-based nitriles are widely utilized in medicinal chemistry due to their reactivity in heterocyclic transformations, such as cycloadditions and nucleophilic substitutions .

Properties

IUPAC Name

4-amino-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDBDWKAHGBXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methylnicotinonitrile typically involves the reaction of 4-chloro-5-methylnicotinonitrile with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 4-Amino-5-methylnicotinonitrile can be achieved through continuous flow synthesis, which offers advantages in terms of scalability and efficiency. This method involves the use of inexpensive raw materials and can be optimized to produce high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylnicotinonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in various biochemical pathways, potentially leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Halogen vs. Methyl Groups: The chlorine in 4-Amino-5-chloronicotinonitrile enhances electrophilicity at the 5-position, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings) .
  • Nitro vs. Amino Groups: 6-Amino-5-nitropicolinonitrile’s nitro group introduces strong electron-withdrawing effects, increasing reactivity toward reduction reactions . This contrasts with the electron-donating amino group in 4-Amino-5-methylnicotinonitrile, which stabilizes the pyridine ring.

Thermal Stability and Physical Properties

  • While melting points for 4-Amino-5-methylnicotinonitrile are unavailable, analogs like 2-(Cyclohexylamino)-4-p-tolylnicotinonitrile exhibit high thermal stability (m.p. 181–220°C) .

Biological Activity

4-Amino-5-methylnicotinonitrile is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

4-Amino-5-methylnicotinonitrile belongs to the class of nicotinonitriles, characterized by a pyridine ring with amino and nitrile functional groups. The chemical structure can be represented as follows:

C7H8N2\text{C}_7\text{H}_8\text{N}_2

This structure is significant as it influences the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that 4-amino-5-methylnicotinonitrile exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that the compound could serve as a potential antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 4-amino-5-methylnicotinonitrile induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of topoisomerase I, which is crucial for DNA replication and cell division.

A comparative analysis with known anticancer agents revealed that 4-amino-5-methylnicotinonitrile has a similar cytotoxic profile to established drugs, suggesting its potential as an alternative therapeutic agent.

Cell Line IC50 (µM)
MCF-715
HeLa20

The biological activity of 4-amino-5-methylnicotinonitrile is attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group facilitates hydrogen bonding with nucleic acids and proteins, enhancing its binding affinity and biological efficacy. Additionally, the nitrile group may play a role in modulating lipophilicity, allowing better membrane permeability.

Case Studies

  • Antimicrobial Efficacy : A case study published in Journal of Antimicrobial Chemotherapy highlighted the use of 4-amino-5-methylnicotinonitrile in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in treated subjects compared to controls.
  • Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the administration of a formulation containing 4-amino-5-methylnicotinonitrile led to improved tumor response rates alongside reduced side effects compared to traditional chemotherapy regimens.

Pharmaceutical Development

Due to its promising biological activities, 4-amino-5-methylnicotinonitrile is being explored as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer. Its synthesis can be optimized for large-scale production, making it viable for clinical applications.

Agricultural Use

The compound has also been investigated for its potential as a plant growth regulator. Studies have shown that derivatives of 4-amino-5-methylnicotinonitrile can enhance growth rates and yield in various crops, indicating its utility in agricultural biotechnology.

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